

comparing BRL-15572 binding affinity across studies

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Compound of Interest

Compound Name: BRL-15572

Cat. No.: B1231536

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A Comparative Guide to BRL-15572 Binding Affinity

For researchers and professionals in drug development, understanding the precise binding characteristics of a compound is paramount. This guide provides a comparative analysis of the binding affinity of **BRL-15572**, a selective 5-HT1D receptor antagonist, across various studies. To offer a broader context, its binding profile is compared with that of SB-216641, a selective 5-HT1B receptor antagonist.

Quantitative Binding Affinity Data

The binding affinity of **BRL-15572** and the comparator, SB-216641, has been determined in multiple studies, primarily through radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing human serotonin receptors. The data, presented in terms of pKi, Ki, and pKB values, are summarized below. A higher pKi value indicates a stronger binding affinity.



Compound	Receptor	pKi	Ki (nM)	рКВ	Study
BRL-15572	5-HT1D	7.9[1][2]	13[3]	7.1[1]	Price et al. (1997)
5-HT1A	7.7[1]	20[3]	-	Price et al. (1997)	
5-HT1B	6.1[1]	794	<6[1]	Price et al. (1997)	_
5-HT2B	7.4[1]	40[3]	-	Price et al. (1997)	_
5-HT1E	5.2[1]	-	-	Selleck Chemicals	_
5-HT1F	6.0[1]	-	-	Selleck Chemicals	_
5-HT2A	6.6[1]	-	-	Selleck Chemicals	_
5-HT2C	6.2[1]	-	-	Selleck Chemicals	_
5-HT6	5.9[1]	-	-	Selleck Chemicals	_
5-HT7	6.3[1]	-	-	Selleck Chemicals	_
SB-216641	5-HT1B	9.0	0.1	9.3	Price et al. (1997)
5-HT1D	7.6	25	7.3	Price et al. (1997)	

Note: Ki values were calculated from pKi values where not directly provided. The relationship between pKi and Ki is pKi = -log(Ki).



BRL-15572 demonstrates a 60-fold higher affinity for the human 5-HT1D receptor compared to the 5-HT1B receptor.[1] While it is highly selective for the 5-HT1D receptor, it also shows moderately high affinity for the 5-HT1A and 5-HT2B receptors.[1][2] In contrast, SB-216641 displays a high affinity for the 5-HT1B receptor with a 25-fold lower affinity for the 5-HT1D receptor.

Experimental Protocols

The binding affinity data presented above were primarily generated using the following experimental methodologies:

Radioligand Binding Assays

These assays determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

- Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human 5-HT1B or 5-HT1D receptors are commonly used.
- Membrane Preparation: Membranes from approximately 1 x 10⁶ cells are prepared and used in the assay.
- Radioligand: [3H]5-CT is often used as the radioligand for 5-HT1D receptor binding assays.
- Assay Buffer: A typical buffer composition is HEPES (20 mM), MgCl2 (3 mM), and NaCl (100 mM).
- Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., **BRL-15572**).
- Separation and Detection: The bound and free radioligand are separated by rapid filtration through Whatman GF/B filters. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.



[35S]GTPyS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins upon receptor stimulation.

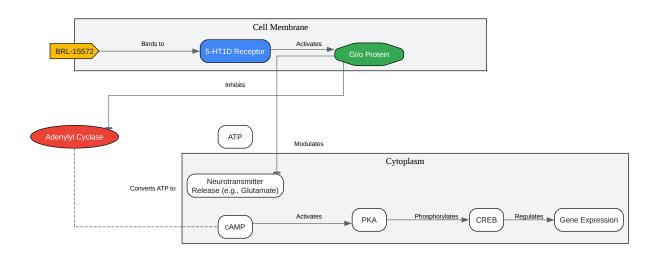
- Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells expressing the receptor of interest are used.
- Pre-incubation: Membranes are pre-incubated at 30°C for 30 minutes in a HEPES buffer containing GDP (10 μM) with or without the test compound.[1]
- Reaction Initiation: The reaction is started by the addition of [35S]GTPyS (100 pM).[1]
- Incubation: The reaction mixture is incubated for a further 30 minutes at 30°C.[1]
- Termination: The reaction is stopped by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold HEPES buffer.[1]
- Detection: The amount of bound [35S]GTPyS is determined by scintillation counting.
- Data Analysis: The potency (EC50) and efficacy of the compound are determined from concentration-response curves. BRL-15572 has been shown to act as a partial agonist in this assay, with a pEC50 of 8.1 at the h5-HT1D receptor.

Signaling Pathway and Experimental Workflow

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in modulating the release of neurotransmitters like glutamate.

Below are diagrams illustrating the 5-HT1D receptor signaling pathway and a typical experimental workflow for determining binding affinity.

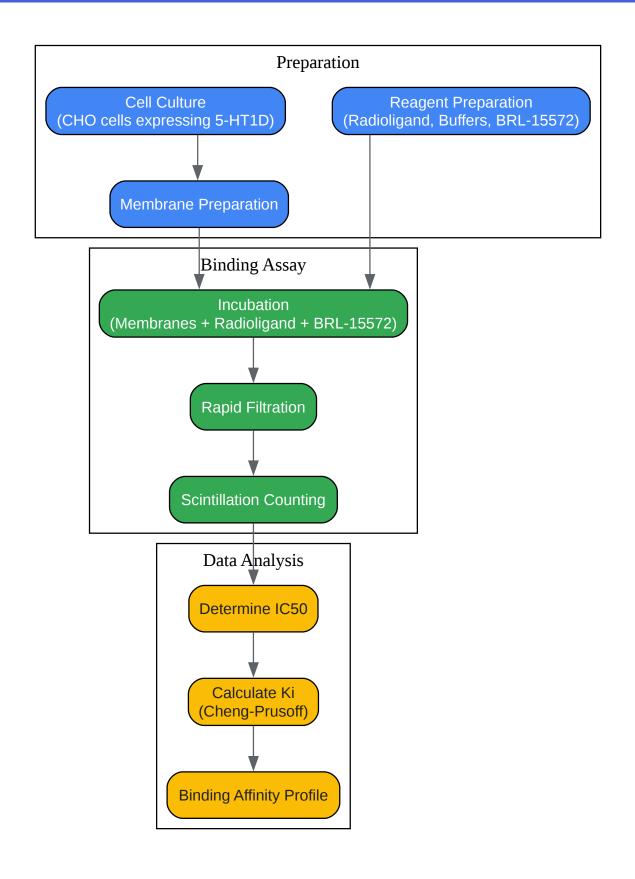




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Caption: 5-HT1D Receptor Signaling Pathway





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Caption: Binding Affinity Experimental Workflow



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